7-(1H-Imidazol-1-yl)-2-naphthoic acid
Description
7-(1H-Imidazol-1-yl)-2-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 2-position and an imidazole substituent at the 7-position. This structure combines the aromatic rigidity of naphthalene with the heterocyclic versatility of imidazole, making it a compound of interest in medicinal chemistry and materials science. The imidazole moiety is known to participate in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .
Properties
CAS No. |
95355-07-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-imidazol-1-ylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-9H,(H,17,18) |
InChI Key |
VTUOCDJOZKEHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N3C=CN=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Imidazol-1-yl)-2-naphthoic acid typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method involves the use of a naphthalene derivative with a leaving group (such as a halide) that reacts with imidazole in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(1H-Imidazol-1-yl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of imidazole-substituted products .
Scientific Research Applications
7-(1H-Imidazol-1-yl)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-(1H-Imidazol-1-yl)-2-naphthoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Benzyloxy)-2-naphthoic Acid
- Structure : Benzyloxy group at the 4-position, carboxylic acid at the 2-position.
- Key Differences : The absence of an imidazole group reduces its ability to engage in coordination or hydrogen bonding compared to 7-(1H-Imidazol-1-yl)-2-naphthoic acid.
- Applications : Primarily used in organic synthesis (e.g., esterifications, coupling reactions) due to its electron-withdrawing carboxylic acid and benzyl-protecting group .
- Activity : Lacks the heterocyclic pharmacophore critical for enzyme inhibition, limiting its utility in drug design compared to imidazole-containing analogs .
Adapalene (6-[3-(1-Adamantyl)-4-Methoxyphenyl]-2-naphthoic Acid)
- Structure : Adamantyl and methoxyphenyl substituents at the 6-position, carboxylic acid at the 2-position.
- Key Differences : The bulky adamantyl group enhances lipophilicity (log P = 8.6), favoring topical use, whereas the imidazole in the target compound may improve aqueous solubility and target binding.
- Applications: A third-generation retinoid used in acne treatment, leveraging retinoid receptor modulation .
- Activity : Demonstrates how substituent bulkiness and lipophilicity dictate therapeutic application, contrasting with the imidazole’s role in enzyme inhibition .
2-(1H-Imidazol-1-yl)-5-Nitrobenzaldehyde
- Structure : Imidazole at the 2-position, nitro and aldehyde groups on a benzene ring.
- Key Differences : The aldehyde group introduces electrophilic reactivity, while the nitro group enhances electron-deficient character.
- Applications : Used in pharmaceutical intermediates and materials science, highlighting the versatility of imidazole in diverse functionalization .
- Activity : Reinforces the imidazole’s role in fragment-based drug design, though the absence of a naphthalene backbone limits structural similarity .
Comparative Data Table
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